6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C₁₃H₁₈FN and a molecular weight of 207.29 g/mol . This compound is part of the tetrahydroquinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the aza-Michael addition reaction, where 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate are used as starting materials . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold . Industrial production methods often involve similar multi-step reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-tert-Butyl-8-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-tert-Butyl-8-fluoro-2,3-dimethylquinoline: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the tert-butyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
6-tert-butyl-8-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H18FN/c1-13(2,3)10-7-9-5-4-6-15-12(9)11(14)8-10/h7-8,15H,4-6H2,1-3H3 |
InChI Key |
NXWLAQUBPYTBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)NCCC2 |
Origin of Product |
United States |
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